![molecular formula C22H17NO5 B4410769 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4410769.png)
3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate
説明
3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate, also known as MDA-7/IL-24, is a protein that has been identified as a potential cancer therapy agent. It was first discovered in 2001 by researchers at the National Cancer Institute (NCI) in the United States. Since then, it has been the subject of numerous studies, and its potential as a cancer treatment has been widely explored.
作用機序
The exact mechanism of action of 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 is not fully understood, but it is believed to involve several different pathways. One of the key mechanisms is the activation of the JAK/STAT signaling pathway, which plays a critical role in regulating cell growth and survival. This compound/IL-24 has also been shown to induce the expression of several pro-apoptotic genes, which can trigger the death of cancer cells.
Biochemical and Physiological Effects:
This compound/IL-24 has a number of biochemical and physiological effects on cancer cells. It can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to enhance the immune response to cancer cells, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of using 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 in lab experiments is its specificity for cancer cells. Unlike many other cancer therapies, which can also damage normal cells, this compound/IL-24 appears to be selective for cancer cells, leaving normal cells unaffected. However, one of the limitations of using this compound/IL-24 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for research on 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24. One area of focus is the development of novel delivery methods, such as nanoparticles or viral vectors, which could enhance the efficacy of this compound/IL-24 as a cancer therapy. Another area of focus is the identification of biomarkers that could predict which patients are likely to respond to this compound/IL-24 treatment. Finally, there is ongoing research into the use of this compound/IL-24 in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.
科学的研究の応用
3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound/IL-24 has potent anti-tumor effects in a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected.
特性
IUPAC Name |
[3-[(2-methoxydibenzofuran-3-yl)carbamoyl]phenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13(24)27-15-7-5-6-14(10-15)22(25)23-18-12-20-17(11-21(18)26-2)16-8-3-4-9-19(16)28-20/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLFJZNWKIXKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。